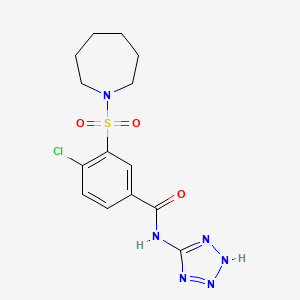
3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with an azepan-1-ylsulfonyl group, a chloro group, and a tetrazolyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the sulfonylation of a benzamide derivative followed by the introduction of the azepane ring and the tetrazole moiety. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the tetrazole ring, leading to different reduced products.
Substitution: The chloro group on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted benzamides with different functional groups.
科学的研究の応用
3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-(azepan-1-ylsulfonyl)-4-methyl-N-(1H-tetrazol-5-yl)benzamide
- 1-(4-(azepan-1-ylsulfonyl)phenyl)ethan-1-one
Uniqueness
Compared to similar compounds, 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide stands out due to the presence of the chloro group, which can significantly influence its reactivity and biological activity
特性
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN6O3S/c15-11-6-5-10(13(22)16-14-17-19-20-18-14)9-12(11)25(23,24)21-7-3-1-2-4-8-21/h5-6,9H,1-4,7-8H2,(H2,16,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFYNTXSANGBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NNN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1H-imidazole-5-carboxylic acid](/img/structure/B2657630.png)
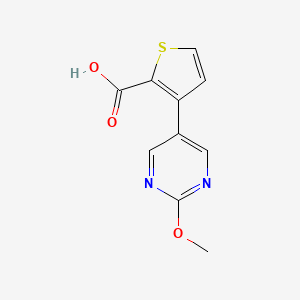
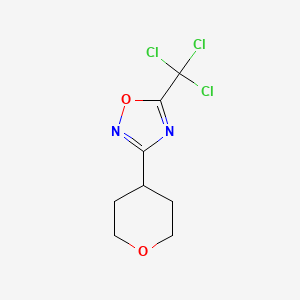
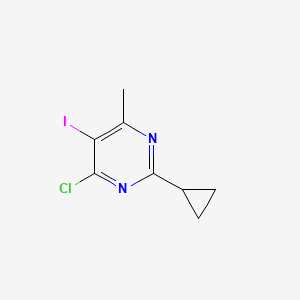
![2-{[Ethyl(2-methoxyethyl)carbamoyl]methoxy}acetic acid](/img/structure/B2657638.png)
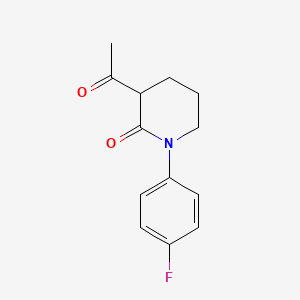
![3-Phenyl-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]propanamide](/img/structure/B2657640.png)
![4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide](/img/structure/B2657642.png)
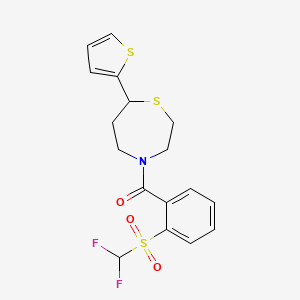
![(5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2657644.png)
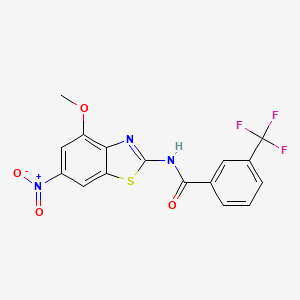
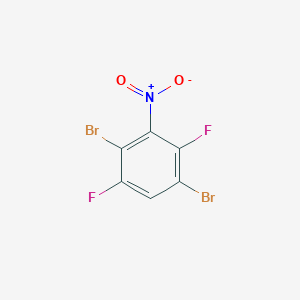
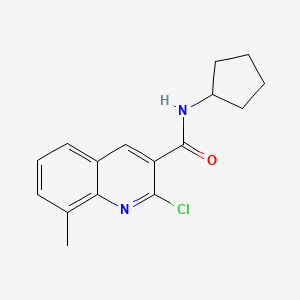
![1-(4-fluorophenyl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea](/img/structure/B2657651.png)
